N-[1-(4,5-dimethylpyrimidin-2-yl)piperidin-3-yl]propanamide
Description
N-[1-(4,5-dimethylpyrimidin-2-yl)piperidin-3-yl]propanamide is a chemical compound that features a pyrimidine ring substituted with dimethyl groups and a piperidine ring
Properties
IUPAC Name |
N-[1-(4,5-dimethylpyrimidin-2-yl)piperidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-4-13(19)17-12-6-5-7-18(9-12)14-15-8-10(2)11(3)16-14/h8,12H,4-7,9H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVWFHCFYVDLAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCCN(C1)C2=NC=C(C(=N2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4,5-dimethylpyrimidin-2-yl)piperidin-3-yl]propanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions.
Substitution with Dimethyl Groups: The pyrimidine ring is then substituted with dimethyl groups at specific positions.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the pyrimidine ring.
Formation of the Propanamide Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4,5-dimethylpyrimidin-2-yl)piperidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[1-(4,5-dimethylpyrimidin-2-yl)piperidin-3-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a precursor for drug development.
Biological Research: It is used in biological assays to study its effects on various biological pathways.
Pharmaceuticals: The compound is explored for its potential use in pharmaceutical formulations.
Industrial Applications: It may be used in the synthesis of other complex molecules for industrial purposes.
Mechanism of Action
The mechanism of action of N-[1-(4,5-dimethylpyrimidin-2-yl)piperidin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-(2-methoxyethyl)-1,3-benzodioxole-5-carboxamide
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
Uniqueness
N-[1-(4,5-dimethylpyrimidin-2-yl)piperidin-3-yl]propanamide is unique due to its specific substitution pattern on the pyrimidine and piperidine rings, which may confer distinct biological and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
